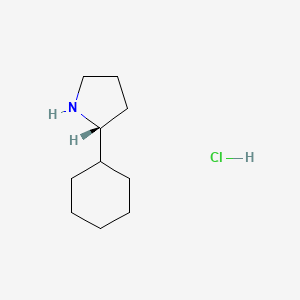

(R)-2-Cyclohexylpyrrolidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1384268-81-8 |

|---|---|

Molecular Formula |

C10H20ClN |

Molecular Weight |

189.72 g/mol |

IUPAC Name |

(2R)-2-cyclohexylpyrrolidine;hydrochloride |

InChI |

InChI=1S/C10H19N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h9-11H,1-8H2;1H/t10-;/m1./s1 |

InChI Key |

GXXVFHWEVFUVIZ-HNCPQSOCSA-N |

Isomeric SMILES |

C1CCC(CC1)[C@H]2CCCN2.Cl |

Canonical SMILES |

C1CCC(CC1)C2CCCN2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for R 2 Cyclohexylpyrrolidine Hydrochloride and Its Chiral Analogues

Chemoenzymatic Approaches to Chiral Pyrrolidine (B122466) Scaffolds

Chemoenzymatic synthesis provides a powerful avenue for the creation of chiral molecules by combining the selectivity of biological catalysts with the practicality of chemical reactions. nih.govnih.gov This hybrid approach is particularly effective for producing enantiomerically enriched amines and alcohols. nih.gov

Reductive Amination through Imine Reductases (IREDs)

Imine reductases (IREDs) are NADPH-dependent enzymes that facilitate the asymmetric synthesis of chiral amines through the stereoselective reduction of imines or via reductive amination. nih.govnih.govrsc.org This biocatalytic method is a highly attractive strategy for producing secondary and tertiary amines due to its high selectivity and sustainability, often outperforming traditional transition metal catalysis. rsc.org The reaction involves the condensation of a ketone or aldehyde with an amine to form a prochiral imine intermediate, which is then reduced by the IRED to yield a chiral amine. nih.govrsc.org

The utility of IREDs has been demonstrated in the synthesis of a wide range of chiral amines, including cyclic structures. nih.govrsc.org These enzymes have been successfully applied to the reductive amination of various carbonyl substrates. nih.gov The first IREDs were identified in Streptomyces species and were shown to catalyze the asymmetric reduction of 2-methyl-1-pyrroline (B1218662) to either (R)- or (S)-2-methylpyrrolidine. rsc.org Since their discovery, protein engineering and semi-rational design have been employed to expand the substrate scope and enhance the stereoselectivity of IREDs, allowing them to accept bulkier substrates and produce diverse chiral amines with high enantiomeric excess. nih.govnih.gov For instance, structure-guided design has enabled the development of IRED variants capable of producing enantio-complementary pyrrolidinamines, which are key intermediates for pharmaceutical agents. nih.govrsc.org

Table 1: Examples of IRED-Catalyzed Reductive Amination This table is representative of the types of transformations catalyzed by IREDs, based on findings in the cited literature.

| Enzyme Type | Carbonyl Substrate | Amine Substrate | Product Type | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Engineered IRED | N-Boc-piperidone | Benzylamine | (S)-3-pyrrolidinamine derivative | 84% Yield | 99% ee | nih.gov |

| IRED Panel | 2-Methylcyclohexanone | Ammonia | 2-Methylcyclohexylamine | >99% Conversion (with specific IRED) | Not Specified | nih.gov |

| IRED | Cyclohexanone | Aniline (1.1 equiv) | N-Phenylcyclohexylamine | up to 99% Conversion | Not Specified | nih.gov |

Enantioselective Biosynthesis of Cyclohexylpyrrolidine Derivatives

The enantioselective biosynthesis of complex molecules like cyclohexylpyrrolidine derivatives leverages the inherent stereoselectivity of enzymes. rsc.org Photo-enzymatic cascade processes represent an innovative approach, integrating light-driven reactions with biocatalysis to achieve enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. rsc.org In one such system, a photocatalytic process couples aryl bromides with cyclic secondary amines, like pyrrolidine, to generate N-aryl pyrrolidines in situ. These intermediates are then converted into chiral α-functionalized phenylpyrrolidine compounds by an engineered carbene transferase, achieving superior stereoselectivity (up to 99% ee). rsc.org

Computational studies have been instrumental in understanding the stereoselective control in these enzymatic reactions, highlighting how the enzyme's active site provides a stable environment that enhances enantioselectivity. rsc.org These advanced chemoenzymatic workflows demonstrate a mild and operationally simple route to chiral heterocyclic building blocks from readily available starting materials. nih.gov

Organocatalytic Strategies for Pyrrolidine Ring Construction

Asymmetric organocatalysis has emerged as a fundamental pillar in organic synthesis, providing a metal-free alternative for constructing complex chiral molecules. unibo.it This field largely began with the discovery that natural amino acids, particularly proline, could catalyze asymmetric aldol (B89426) reactions. unibo.it Chiral pyrrolidines are not only synthetic targets but also serve as the structural backbone for many powerful organocatalysts. unibo.it

Proline-Derived Catalysts in Enantioselective Reactions

L-proline and its derivatives are among the most utilized organocatalysts for asymmetric transformations. unibo.itmdpi.com The chiral pyrrolidine scaffold is crucial for inducing stereoselectivity in a multitude of reactions. unibo.it The initial success of proline in catalyzing intermolecular aldol reactions sparked the development of a vast array of structurally modified catalysts to overcome limitations such as low solubility and moderate enantioselectivities. unibo.it

A significant breakthrough was the development of diarylprolinol silyl (B83357) ethers, which proved highly effective for the asymmetric functionalization of aldehydes. unibo.it These catalysts, along with other proline-based systems like prolinamides, have been applied to various enantioselective reactions, including Michael additions, Mannich reactions, and Diels-Alder cycloadditions. unibo.itscispace.com The mechanism often involves the formation of a nucleophilic enamine or a transient iminium ion, which directs the stereochemical outcome of the reaction. rsc.org The design of bifunctional organocatalysts, which incorporate additional hydrogen-bond donors or steric controllers, has further improved catalytic efficiency and enantioselectivity, even enabling reactions in environmentally friendly media like water. unibo.it

Enamine Catalysis in Stereoselective Cyclohexylpyrrolidine Synthesis

Enamine catalysis is a core principle in organocatalysis, where a chiral secondary amine, often a pyrrolidine derivative, reacts reversibly with an enolizable aldehyde or ketone to form a nucleophilic enamine intermediate. rsc.orgnih.gov This chiral enamine then reacts with an electrophile, leading to the formation of a new stereocenter with high enantioselectivity. nih.gov This strategy has been widely used in the synthesis of complex molecules, including functionalized cyclopentanones and pyrrolidine alkaloids. rsc.orgnih.gov

The cooperative action of a chiral secondary amine and other catalysts, such as a Brønsted acid or an N-heterocyclic carbene, can lead to powerful cascade reactions. rsc.orgnih.gov For example, the combination of a chiral amine and a chiral triazolium salt has been used to synthesize complex cyclopentanones from aliphatic aldehydes and activated enones with high diastereoselectivity and enantioselectivity. nih.gov This approach demonstrates a formal [3+2] cycloaddition, where the enamine intermediate undergoes a Michael addition, followed by an intramolecular benzoin (B196080) reaction catalyzed by the N-heterocyclic carbene. nih.gov Such methods allow for the rapid construction of complex cyclic systems with multiple stereocenters from simple, achiral precursors. rsc.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. acs.orgnih.gov MCRs are prized for their high atom and step economy and for generating less waste compared to traditional multi-step syntheses. researchgate.net They have become a cornerstone for the synthesis of heterocyclic compounds, including the pyrrolidine ring system. researchgate.nettandfonline.com

The 1,3-dipolar cycloaddition of azomethine ylides is a prominent MCR strategy for constructing pyrrolidine rings. tandfonline.com These reactions, often catalyzed by metal salts or conducted under catalyst-free conditions, can generate highly substituted pyrrolidines. tandfonline.com Another powerful approach involves the diastereoselective MCR of an optically active dihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation. acs.orgnih.gov This TiCl₄-catalyzed reaction can efficiently construct up to three contiguous stereogenic centers, affording highly functionalized pyrrolidine derivatives as single diastereomers in excellent yields. acs.orgnih.gov The versatility of MCRs allows for the creation of diverse libraries of pyrrolidine derivatives, which are valuable in medicinal chemistry and materials science. researchgate.net

Table 2: Example of a Multicomponent Reaction for Pyrrolidine Synthesis This table illustrates a specific MCR based on findings from the cited literature.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst / Promoter | Product | Yield | Diastereoselectivity | Reference |

|---|---|---|---|---|---|---|---|

| Optically active phenyldihydrofuran | N-tosylimino ester | tert-butyl enol ether | TiCl₄ (4.2 equiv) | Highly substituted pyrrolidine derivative | Excellent | Single diastereomer | acs.orgnih.gov |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and efficient methods for the construction of chiral pyrrolidine rings. These methods often provide high levels of enantioselectivity and diastereoselectivity, which are crucial for the synthesis of pharmacologically active compounds.

Asymmetric hydrogenation of pyrrole (B145914) precursors is a direct and atom-economical method for producing optically active pyrrolidines. The success of this approach hinges on the selection of a suitable chiral catalyst, typically composed of a transition metal (such as ruthenium, rhodium, or iridium) and a chiral phosphine (B1218219) ligand.

Researchers have successfully performed the catalytic asymmetric hydrogenation of N-Boc-protected pyrroles using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand, PhTRAP. nih.govacs.org This method has proven effective for 2,3,5-trisubstituted pyrroles, particularly those with a bulky substituent at the 5-position, achieving high enantioselectivities (93-99.7% ee). nih.govnih.gov The hydrogenation of these substrates leads to the formation of all-cis pyrrolidine products, creating three stereocenters with a high degree of control in a single step. nih.govacs.org While a direct example using a 2-cyclohexyl substituted pyrrole is not prominently documented, the high efficiencies achieved with other bulky substituents suggest the viability of this approach.

Another significant advancement is the palladium-catalyzed partial hydrogenation of 2,5-disubstituted pyrroles. This reaction, activated by a Brønsted acid, yields chiral 1-pyrrolines with high enantioselectivity (up to 92% ee). acs.org These 1-pyrrolines can then be subsequently reduced to the corresponding chiral pyrrolidines. The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity, as the dearomatization of the pyrrole ring presents a significant challenge. acs.orgillinois.edu

| Substrate (N-Boc-pyrrole) | Catalyst | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Methyl 2-carboxylate | Ru(η³-methallyl)₂(cod) | (S,S)-(R,R)-PhTRAP | 92 | 79 (S) | nih.gov |

| 2-Me, 3-Ph, 5-CO₂Me | Ru(η³-methallyl)₂(cod) | (S,S)-(R,R)-PhTRAP | >99 | 93 (2S,3S,5S) | nih.gov |

| 2,3-diMe, 5-CO₂Me | Ru(η³-methallyl)₂(cod) | (S,S)-(R,R)-PhTRAP | >99 | 96 (2S,3S,5S) | nih.gov |

| 2-Me, 3-Ph, 5-Ph | Ru(η³-methallyl)₂(cod) | (S,S)-(R,R)-PhTRAP | >99 | 99.7 (2S,3S,5S) | nih.gov |

Direct C-H activation and functionalization have emerged as a powerful strategy for the synthesis of substituted pyrrolidines, avoiding the need for pre-functionalized starting materials. researchgate.net This approach allows for the introduction of substituents at specific positions of the pyrrolidine ring with high regio- and stereoselectivity.

Rhodium-catalyzed intermolecular C(sp³)–H functionalization has been employed as a key step in the synthesis of complex β-arylpyrrolidines. nih.govnih.govresearchgate.net This methodology utilizes 4-aryl-1-sulfonyl-1,2,3-triazoles as carbene precursors in conjunction with a dirhodium tetracarboxylate catalyst, such as Rh₂(S-NTTL)₄. nih.govacs.org The process involves an initial enantioselective intermolecular allylic C–H functionalization, followed by a sequence of reduction, ozonolysis, and in situ diversification to yield highly substituted and stereoenriched β-arylpyrrolidines. nih.govacs.org This multi-step, single-purification procedure provides access to a variety of analogues with good yields and high levels of stereoselectivity. acs.org

Palladium-catalyzed C–H arylation offers another route to functionalized pyrrolidines. Using an aminoquinoline auxiliary at the C(3) position of a pyrrolidine precursor, selective arylation at the C(4) position can be achieved with excellent regio- and diastereoselectivity, favoring the cis-3,4-disubstituted product. acs.org This method is notable for being silver-free and utilizing a low catalyst loading with an inexpensive base. acs.org Furthermore, ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines, proceeding through a 5-membered-ring cyclopalladation pathway, has been developed to access complex pyrrolidine heterocycles. nih.gov

| Methodology | Catalyst | Directing Group/Auxiliary | Position Functionalized | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Rhodium-Catalyzed C(sp³)–H Functionalization | Rh₂(S-NTTL)₄ | N/A (Carbene precursor) | Allylic C-H | β-Arylpyrrolidines | High ee and dr | nih.govacs.org |

| Palladium-Catalyzed C(sp³)–H Arylation | Pd(OAc)₂ | Aminoquinoline (at C3) | C4 | cis-3,4-Disubstituted Pyrrolidines | Excellent dr | acs.org |

| Palladium-Catalyzed C(sp³)–H Alkenylation | Pd(OAc)₂ | Free (NH)-amine | β-position | Functionalized Pyrrolidines | - | nih.gov |

Metal-mediated cyclization reactions provide a versatile entry into the pyrrolidine core structure from acyclic precursors. Gold and iridium catalysts have been particularly effective in promoting such transformations.

A gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides has been developed to produce a variety of enantioenriched pyrrolidines in excellent yields and enantioselectivities. nih.govacs.orgorganic-chemistry.org This method represents the first synthesis of pyrrolidines from homopropargyl sulfonamide precursors, combining the utility of chiral tert-butylsulfinimine chemistry with gold catalysis. nih.govacs.org Gold(I) catalysts have also been shown to effectively catalyze the intramolecular hydroamination of unactivated olefins, offering a mild and effective route to protected pyrrolidines with a broader substrate scope than many late-transition-metal systems. organic-chemistry.org

Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by a [3+2] dipolar cycloaddition, offers a general and highly selective route to structurally complex pyrrolidines. nih.govacs.org This strategy, which uses Vaska's complex, allows for the formation of a wide range of substituted pyrrolidines and polycyclic amine products under mild conditions. nih.govacs.org Additionally, electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been shown to produce pyrrolidine derivatives efficiently and on a preparative scale. beilstein-journals.org

Acid-Catalyzed Cyclization and Hydroamination Pathways

Acid-catalyzed reactions offer a complementary, metal-free approach to the synthesis of pyrrolidines. These methods typically involve the cyclization of aminoalkenes, where a Brønsted acid protonates the double bond to facilitate intramolecular attack by the nitrogen atom.

The intramolecular hydroamination of aminoalkenes bearing an electron-withdrawing group on the nitrogen can be effectively catalyzed by strong Brønsted acids such as triflic acid or sulfuric acid. acs.orgnih.gov This reaction proceeds in excellent yields to form both pyrrolidines and piperidines. The reaction likely proceeds through the protonation of the olefin, followed by intramolecular trapping by the pendant sulfonamide. acs.org

More recently, highly enantioselective Brønsted acid-catalyzed intramolecular hydroamination of alkenes has been developed using chiral phosphoric acids, specifically imidodiphosphorimidate (IDPi) catalysts. chemrxiv.org This method is particularly effective for synthesizing pyrrolidines that contain quaternary stereocenters, a challenging synthetic target. acs.org The reaction proceeds with high yield and enantioselectivity, and mechanistic studies suggest a stereospecific anti-addition. chemrxiv.orgacs.org A key aspect of this strategy is the use of an electron-deficient protecting group on the nitrogen, such as a nosyl group, which prevents the deactivation of the Brønsted acid catalyst. acs.org

| Catalyst | Substrate Type | Key Features | Yield | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Triflic Acid / Sulfuric Acid | N-Tosylamidoalkenes | Forms 5- and 6-membered rings | Excellent | N/A (racemic) | acs.orgnih.gov |

| Chiral Phosphoric Acid (IDPi) | N-Nosylaminoalkenes | Forms quaternary stereocenters; Stereospecific anti-addition | High | High | chemrxiv.orgacs.org |

| Benzoic Acid | Aminodiazoesters + Aldehydes | Tandem condensation/cyclization | High | N/A (racemic) | organic-chemistry.orgnih.gov |

Synthesis of Advanced Pyrrolidine Derivatives

Beyond simple substituted pyrrolidines, significant effort has been directed towards the synthesis of more complex, sterically demanding frameworks such as spiro-pyrrolidines and fused pyrrolizine systems. These structures are of great interest in drug discovery due to their rigid, three-dimensional architectures.

The [3+2] cycloaddition reaction of azomethine ylides is a cornerstone for the synthesis of spiro-pyrrolidine and pyrrolizine frameworks. researchgate.net This reaction involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid (like sarcosine (B1681465) or proline) with an aldehyde or ketone (often isatin (B1672199) derivatives), which then reacts with a dipolarophile. researchgate.net

This methodology has been used to synthesize novel spiro-pyrrolidine and spiro-pyrrolizine derivatives through the reaction of azomethine ylides with dipolarophiles like 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones. researchgate.net These multicomponent reactions are highly efficient and can be regio- and diastereoselective. researchgate.netmdpi.com The stereochemical outcome of the cycloaddition can often be controlled by the choice of amino acid and the geometry of the dipolarophile. researchgate.net For example, cycloadditions using the azomethine ylide derived from L-proline often exhibit high endo-selectivity. researchgate.net

The synthesis of N-fused pyrrolidinyl spirooxindoles, which contain two spiro-quaternary centers, has also been achieved with excellent diastereoselectivity through this approach. mdpi.com These complex molecular architectures are assembled in a single, efficient step, highlighting the power of 1,3-dipolar cycloaddition in building molecular complexity. mdpi.com

Functionalized Prolinamide and Pyrrolidine-2,5-dione Derivatives

The synthesis of chiral pyrrolidines, including analogues of (R)-2-Cyclohexylpyrrolidine, leverages a variety of sophisticated chemical strategies. Among these, the use of functionalized prolinamide and pyrrolidine-2,5-dione derivatives stands out as a versatile approach for establishing the desired stereochemistry. These methods often employ the inherent chirality of natural amino acids like L-proline to guide the formation of new stereocenters. unibo.itlibretexts.org

Functionalized Prolinamides in Asymmetric Catalysis

Chiral prolinamides, which are derivatives of the amino acid proline, have emerged as powerful organocatalysts in asymmetric synthesis. unibo.it They retain the core pyrrolidine structure and the catalytic mechanism of proline, often operating through enamine or iminium ion intermediates, while the amide functionalization allows for fine-tuning of steric and electronic properties. unibo.itlibretexts.org This modification can enhance catalytic activity, solubility, and stereoselectivity. unibo.itnih.gov Prolinamides are particularly effective in promoting asymmetric aldol and Michael addition reactions, which are fundamental carbon-carbon bond-forming reactions for building complex chiral molecules. unibo.itlibretexts.org

The structure of the amide group can be systematically varied to include additional hydrogen-bond donors, steric bulk, or other functional groups that participate in stabilizing the transition state of the reaction, thereby controlling the stereochemical outcome. unibo.itmdpi.com For instance, prolinamides containing sulfonamide groups have been developed to act as effective hydrogen-bond donors, which can lock the conformation of the catalyst and improve selectivity. mdpi.com Ramapanicker and co-workers developed D-prolinamides with trifluoromethanesulfonamide (B151150) (−NHTf) groups that successfully catalyzed the Michael addition of aldehydes to β-nitroalkenes at room temperature, highlighting the role of the acidic hydrogen bond donor in the catalytic cycle. unibo.itmdpi.com

Below is a table summarizing the application of various prolinamide catalysts in asymmetric reactions, demonstrating their efficiency and selectivity.

| Catalyst Type | Reaction | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Source |

|---|---|---|---|---|---|---|

| (S)-N-Tritylpyrrolidine-2-carboxamide | Michael Addition | Aldehydes to Nitrostyrene | Good | Good | Moderate | unibo.it |

| D-Prolinamide with -NHTf group | Michael Addition | Aldehydes to β-nitroalkenes | High | Not Specified | Not Specified | unibo.itmdpi.com |

| Phthalimido-prolinamide | Aldol Reaction | Aromatic aldehydes with ketones | High | High | Not Specified | mdpi.com |

| AZT-prolinamides | Aldol Reaction | Aromatic aldehydes with ketones (in water) | Moderate to Good | Moderate to Good | Not Specified | unibo.it |

Pyrrolidine-2,5-dione Derivatives as Synthetic Precursors

Pyrrolidine-2,5-diones, also known as succinimides, are valuable intermediates in the synthesis of functionalized pyrrolidines. mdpi.com Their rigid cyclic structure and the presence of two carbonyl groups make them versatile starting materials for various transformations, including reductions and cycloaddition reactions. nih.govnih.gov

One notable synthetic strategy involves the stereoselective 1,3-dipolar cycloaddition between a chiral nitrone and N-substituted maleimides (a derivative of pyrrolidine-2,5-dione). This method can produce complex, spiro-fused heterocyclic systems with high enantio- and diastereoselectivity in good yields. nih.gov The resulting polycyclic structures can then be further modified to yield highly substituted chiral pyrrolidines.

Furthermore, the reduction of a substituted pyrrolidine-2,5-dione (succinimide) is a direct route to the corresponding pyrrolidine. For example, the synthesis of the antiarrhythmic drug Vernakalant involves the reduction of a succinimide (B58015) precursor, which can be formed from the intermolecular cyclization of an amine and a derivative of succinic acid. nih.gov This highlights the utility of the pyrrolidine-2,5-dione core as a latent pyrrolidine ring, which can be unmasked in a later synthetic step. While this specific example leads to a mixture of diastereomers, the principle demonstrates the potential of this pathway, which could be adapted for asymmetric synthesis using chiral reducing agents or by starting with an enantiopure succinimide derivative. nih.gov

The table below provides examples of synthetic applications of pyrrolidine-2,5-dione derivatives.

| Starting Material | Reaction Type | Key Reagents | Product Type | Stereoselectivity | Source |

|---|---|---|---|---|---|

| N-substituted maleimides | 1,3-Dipolar Cycloaddition | Chiral nitrone | Enantiopure spiro-fused heterocycles | High enantio- and diastereoselectivity | nih.gov |

| Succinimide derivative 83 | Reduction | Not Specified | Vernakalant (pyrrolidine derivative) | Diastereomeric mixture | nih.gov |

| Succinimide derivative 86 | Reduction | Not Specified | Vernakalant (pyrrolidine derivative) | 1:1 mixture of diastereomers | nih.gov |

Application in Materials Science and Zeolite Synthesis

Role as Structure-Directing Agents (SDAs) for Zeolites

Organic structure-directing agents (SDAs) are fundamental in the synthesis of zeolites, which are crystalline aluminosilicates with well-defined pore structures used extensively in catalysis and separation processes. The SDA molecule guides the organization of silicate (B1173343) and aluminate precursors, templating the formation of a specific zeolite framework. Cyclohexyl alkyl pyrrolidinium (B1226570) salts, a class of compounds that includes (R)-2-Cyclohexylpyrrolidine hydrochloride, have been investigated for their efficacy in this role. sciencenet.cn

Research has demonstrated the effectiveness of cyclohexyl alkyl pyrrolidinium salts as SDAs in the synthesis of several important zeolites. sciencenet.cn The specific geometry and charge distribution of the SDA molecule fit within the forming microporous voids of the inorganic framework, directing the crystallization toward a particular topology. The final structure obtained is often a result of a delicate balance between kinetic and thermodynamic factors during the nucleation and crystal growth stages. sciencenet.cn

The application of these pyrrolidinium-based SDAs has been specifically studied in the crystallization of the following zeolites:

Zeolite Beta (BEA): A large-pore zeolite with a three-dimensional 12-ring pore system, widely used in the petrochemical industry for cracking and isomerization reactions.

EU-1 (EUO): A medium-pore zeolite with a one-dimensional 10-ring channel system.

ZSM-11 (MEL): A pentasil zeolite with a three-dimensional 10-ring pore structure, similar to ZSM-5.

ZSM-12 (MTW): A large-pore zeolite characterized by a one-dimensional 12-ring channel system. sciencenet.cnresearchgate.net

While the specific use of this compound for ITQ-23 is not as extensively documented in readily available literature, the general success of related cyclic amines in directing zeolite formation underscores their versatility. The selection of the final zeolite phase is highly dependent on synthesis conditions such as the Si/Al ratio, temperature, and the precise structure of the SDA. sciencenet.cn

The directing role of an SDA is fundamentally governed by the energetic stabilization between the organic cation and the surrounding inorganic zeolite framework. sciencenet.cn This host-guest interaction is a key driver of zeolite crystallization. researchgate.netucl.ac.uk The process is thermodynamically favorable, often driven by the removal of the hydrophobic SDA from the aqueous synthesis medium and its incorporation into the nascent, less hydrophilic silicate structure. researchgate.netucl.ac.uk

The total energy of the zeolite-SDA system is minimized when the SDAs are densely and efficiently packed within the framework's pores and channels. This stabilization energy is a composite of several non-covalent interactions, including:

Van der Waals forces: Particularly London dispersion forces, which are significant and increase with the number of contacts between the SDA and the framework walls. researchgate.net

Electrostatic interactions: The attraction between the positive charge of the pyrrolidinium cation and the negatively charged aluminosilicate (B74896) framework.

Hydrogen bonds: Weak C-H···O hydrogen bonds can further contribute to the stability of the assembly. researchgate.net

Computational modeling is frequently used to quantify these interaction energies, helping to predict which SDA is best suited to form a target zeolite framework. sciencenet.cnresearchgate.net A low binding energy signifies a high degree of stabilization. mdpi.com By calculating the stability of different zeolite structures with a given SDA across various Si/Al ratios, researchers can rationalize synthesis outcomes and predict the compositional range in which a specific zeolite can be formed. sciencenet.cn Ultimately, the best SDA provides an optimal fit, which is a stronger determining factor for successful nucleation than the bulk solution thermodynamics alone. researchgate.netucl.ac.uk

Utility as Solvents for Advanced Materials

Beyond zeolite synthesis, related pyrrolidone structures demonstrate significant utility as solvents for processing advanced materials, most notably carbon nanotubes (CNTs). Due to strong van der Waals forces, CNTs tend to aggregate into bundles, which hinders their application. researchgate.net Effective solvents are required to overcome these forces and create stable dispersions of individual or small bundles of nanotubes.

N-Cyclohexyl-2-pyrrolidone (CHP), a structural analog of the well-known CNT solvent N-methyl-pyrrolidone (NMP), has been identified as a highly effective solvent for dispersing and exfoliating carbon nanotubes. researchgate.net Research shows that CHP can disperse CNTs at high concentrations, with values reported as high as 3.5 mg/mL. researchgate.net

The dispersions created with CHP are not only concentrated but also of high quality, meaning the nanotubes are highly exfoliated from their bundles. researchgate.net This exfoliation is critical for leveraging the unique properties of individual nanotubes in applications such as thin films and composites. unl.edu The degree of exfoliation is dependent on the nanotube concentration; at lower concentrations (e.g., 10⁻⁴ mg/mL), the fraction of individual single-walled nanotubes (SWNTs) can be as high as 80%. researchgate.net

| Concentration (mg/mL) | Observation | Fraction of Individual SWNTs |

|---|---|---|

| 3.5 | Maximum reported dispersion concentration. | N/A |

| >2.0 | Total population of 1D objects exceeds 100 µm⁻³. | ~10% |

| 2.0 | Root-mean-square bundle diameter of ~3 nm. | N/A |

| <10⁻³ | Root-mean-square bundle diameter falls to ~1.5 nm. | N/A |

| 10⁻⁴ | Highly exfoliated dispersion. | ~80% |

The mechanism by which solvents like CHP effectively disperse nanotubes is linked to surface energetics. Successful nanotube dispersion and exfoliation are achieved when the energetic penalty for separating a nanotube from its bundle is minimized. researchgate.net This is accomplished when the surface tension of the solvent closely matches the surface energy of the nanotubes.

Solvents that are effective for CNT dispersion, including CHP, typically have surface tensions in the range of 40-50 mJ/m². This value is proximate to the surface energy of graphite, allowing the solvent to favorably interact with the nanotube surface and stabilize the exfoliated tubes in the dispersion, preventing re-aggregation. researchgate.net The process involves overcoming the strong π-π stacking and van der Waals interactions that hold the nanotubes together in bundles. The solvent molecules coat the surface of the individual nanotubes, and the resulting solvent-nanotube interactions provide a stabilizing barrier. mdpi.com

Theoretical and Mechanistic Investigations

Computational Chemistry Approaches (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating chemical systems with high accuracy and cost-effectiveness. These methods provide profound insights into molecular geometries, reaction energies, and chemical reactivity, which are often difficult to obtain through experimental means alone. For organocatalysts like those derived from pyrrolidine (B122466), DFT calculations are crucial for understanding their behavior at a molecular level.

Elucidation of Reaction Mechanisms in Organocatalysis

DFT studies are instrumental in mapping the reaction pathways of organocatalytic transformations. For catalysts containing the pyrrolidine scaffold, computational models help to elucidate the stepwise mechanisms of key reactions, such as Michael additions and aldol (B89426) reactions. These calculations can identify and characterize crucial intermediates, such as enamines or iminium ions, and determine the energetic favorability of different mechanistic routes. By modeling the interactions between the catalyst, substrates, and any additives, researchers can understand how the catalyst facilitates bond formation and regeneration, which is central to the catalytic cycle. While specific DFT studies focused exclusively on (R)-2-cyclohexylpyrrolidine hydrochloride are not extensively detailed in available literature, the principles are drawn from extensive research on analogous pyrrolidine-based catalysts.

Understanding Transition States and Selectivity in Asymmetric Reactions

A primary goal of computational studies in asymmetric catalysis is to understand the origin of stereoselectivity. DFT calculations allow for the precise modeling of transition states, the high-energy structures that determine the rate and stereochemical outcome of a reaction. For chiral pyrrolidine catalysts, the bulky cyclohexyl group in the (R)-2-cyclohexylpyrrolidine structure plays a critical role in creating a defined chiral environment.

Computational models can predict which diastereomeric transition state is lower in energy, thereby forecasting the major enantiomer produced in the reaction. These models analyze steric and electronic interactions between the catalyst's chiral backbone and the approaching substrates within the transition state assembly. The selectivity is often governed by subtle non-covalent interactions, such as hydrogen bonds and van der Waals forces, which stabilize one transition state over others.

| Computational Finding | Implication for Selectivity |

| Lower Energy Transition State | Predicts the major stereoisomer formed. |

| Steric Hindrance Analysis | The cyclohexyl group sterically blocks one face of the reactive intermediate, directing the approach of the electrophile. |

| Non-Covalent Interaction Mapping | Identifies key stabilizing interactions (e.g., H-bonding) that favor a specific stereochemical pathway. |

Studies on Intermolecular Interactions in Solution and Catalytic Systems

The performance of a catalyst is significantly influenced by its interactions with the solvent and other molecules in the reaction mixture. Computational methods can model these complex intermolecular interactions. DFT calculations, often combined with continuum solvation models, help predict how the solvent environment affects the stability of intermediates and transition states. These studies can reveal the role of hydrogen bonding, electrostatic forces, and hydrophobic interactions in the catalytic system, providing a more complete picture of the reaction dynamics in a realistic chemical environment. Analyzing these non-covalent interactions is crucial for rationalizing why a catalyst's efficiency and selectivity can vary dramatically with changes in solvent polarity or the presence of additives.

Chiral Recognition and Induction Mechanisms

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This principle is the foundation of asymmetric catalysis, where a chiral catalyst like this compound creates an environment that favors the formation of one enantiomer of the product over the other.

The mechanism of chiral induction by pyrrolidine-based catalysts typically involves the formation of a transient, covalently bound intermediate (like an enamine) between the catalyst and one of the substrates. The stereocenter of the catalyst, bearing the cyclohexyl group, dictates the three-dimensional structure of this intermediate. This controlled spatial arrangement forces the second substrate to approach from a specific direction, leading to the preferential formation of one stereoisomer. The effectiveness of this chiral induction depends on a clear energetic differentiation between the pathways leading to the different stereoisomers.

Spectroscopic Analysis in Mechanistic Studies

While computational methods provide theoretical insights, spectroscopic techniques offer direct experimental evidence of reaction mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying organocatalytic reactions.

By using techniques such as in-situ reaction monitoring, researchers can track the appearance of intermediates and products over time. Two-dimensional NMR experiments (e.g., COSY, NOESY) can help determine the structure and stereochemistry of transient species. Furthermore, NMR can be used to study the interactions between the catalyst and substrates by observing changes in chemical shifts or through relaxation time measurements, providing experimental validation for the intermolecular interactions predicted by computational models. Although detailed spectroscopic studies specifically targeting the mechanistic pathways of this compound are not widely published, the application of these standard techniques is fundamental to understanding its catalytic behavior.

Future Directions and Emerging Research Avenues

Development of Novel Cyclohexylpyrrolidine-based Catalysts

The foundational structure of (R)-2-cyclohexylpyrrolidine, a derivative of proline, makes it a privileged scaffold in organocatalysis. nih.gov Future research is focused on the rational design of new catalysts by modifying this core structure to enhance catalytic activity, selectivity, and substrate scope. Simple modifications to the pyrrolidine (B122466) scaffold can lead to significant changes in physicochemical properties and reactivity, paving the way for catalysts tailored for highly diversified asymmetric transformations.

One promising direction is the development of bifunctional catalysts. By introducing additional functional groups, such as hydrogen-bond donors or Lewis basic sites, onto the cyclohexylpyrrolidine framework, researchers aim to create catalysts capable of activating both the nucleophile and the electrophile simultaneously in a reaction. This approach can lead to higher efficiency and stereocontrol in a variety of chemical transformations.

Furthermore, the encapsulation of cyclohexylpyrrolidine derivatives into porous materials like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) is an emerging area. rsc.org This strategy can lead to novel heterogeneous catalysts that combine the high selectivity of organocatalysts with the practical advantages of solid catalysts, such as easy separation and recyclability. rsc.org

| Catalyst Design Strategy | Potential Advantage | Example of Target Reaction |

| Bifunctional Catalysts | Enhanced reactivity and stereoselectivity | Asymmetric Michael Additions |

| Immobilization on Polymers | Improved recyclability and stability | Continuous Flow Reactions |

| Incorporation into MOFs/COFs | Heterogeneous catalysis with high selectivity | Aldol (B89426) Condensations rsc.org |

Exploration of New Synthetic Applications

The application of chiral pyrrolidine-based catalysts in asymmetric synthesis is a rapidly evolving field. nih.gov While their use in reactions like aldol and Michael additions is well-established, future research is geared towards exploring their efficacy in more complex and novel synthetic transformations.

One area of intense investigation is their application in 1,3-dipolar cycloaddition reactions to synthesize densely substituted pyrrolidines. nih.gov These reactions are powerful tools for creating multiple stereogenic centers in a single step. The development of cyclohexylpyrrolidine-based catalysts that can control the regio- and stereoselectivity of these cycloadditions would provide access to a wide range of complex heterocyclic molecules with potential biological activity.

Another emerging application is in photoredox catalysis. The combination of chiral pyrrolidine catalysts with light-induced radical processes is a new frontier. This approach could enable the development of novel enantioselective reactions that are difficult to achieve through traditional polar reaction pathways.

| Synthetic Application | Reaction Type | Potential Outcome |

| Asymmetric Cycloadditions | [3+2] Cycloadditions | Access to complex chiral heterocycles nih.gov |

| C-H Functionalization | Direct activation of C-H bonds | More atom-economical synthesis |

| Photoredox Catalysis | Light-induced radical reactions | Novel enantioselective transformations |

Advanced Materials Science Applications beyond Nanotubes

While the use of pyrrolidine derivatives in conjunction with carbon nanotubes has been explored, future research is expanding into other areas of materials science. The inherent chirality and functionalizability of the cyclohexylpyrrolidine scaffold make it an attractive building block for a new generation of advanced materials. N-heterocycles are ubiquitous in functional materials, and the specific properties of chiral pyrrolidines are of growing interest. nih.govacs.org

One potential application is in the development of chiral polymers for enantioselective separations and sensing. By incorporating (R)-2-cyclohexylpyrrolidine moieties into a polymer backbone, materials with chiral recognition capabilities can be created. These could be used in chromatography to separate enantiomers or as sensors to detect specific chiral molecules.

Furthermore, the integration of chiral pyrrolidine derivatives into the structure of semiconducting polymers is an area with significant potential. chemrxiv.org The introduction of a chiral component could influence the packing and electronic properties of these materials, potentially leading to new chiroptical or spintronic devices. The design and synthesis of novel π-conjugated molecules and polymers with specific electronic and optical properties is a key area of research in organic electronics.

| Material Application | Material Type | Potential Function |

| Chiral Recognition | Chiral Polymers | Enantioselective separation, chemical sensors |

| Organic Electronics | Semiconducting Polymers | Chiroptical devices, spintronics chemrxiv.org |

| Porous Materials | Metal-Organic Frameworks (MOFs) | Asymmetric catalysis, chiral separations rsc.org |

Green Chemistry and Sustainable Synthesis of Chiral Pyrrolidines

The principles of green chemistry are increasingly influencing the synthesis of chiral compounds. Future research on (R)-2-cyclohexylpyrrolidine and related structures is strongly focused on developing more sustainable and environmentally friendly synthetic routes.

A key area of development is biocatalysis. The use of engineered enzymes, such as cytochrome P411 variants, offers a powerful platform for the construction of chiral pyrrolidines via intramolecular C(sp³)–H amination of organic azides. nih.govacs.orgescholarship.orgfigshare.comcaltech.edu This enzymatic approach can provide high enantioselectivity and catalytic efficiency under mild, aqueous conditions, representing a significant advancement over traditional chemical methods. nih.govacs.orgescholarship.orgfigshare.comcaltech.edu

The replacement of hazardous solvents is another critical aspect of green synthesis. Research into greener alternatives for reactions involving pyrrolidine synthesis is ongoing. For instance, the use of bio-based solvents like γ-valerolactone (GVL) and dihydrolevoglucosenone (Cyrene) is being explored as a substitute for toxic dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP). rsc.org Additionally, the development of synthetic methods that utilize water as a solvent is a major goal. researchgate.net The use of continuous flow protocols is also being investigated to create rapid, cost-efficient, and scalable access to chiral pyrrolidines. rsc.org

| Green Chemistry Approach | Description | Key Benefits |

| Biocatalysis | Use of engineered enzymes for synthesis. nih.govacs.orgescholarship.orgfigshare.comcaltech.edu | High selectivity, mild reaction conditions, use of water as solvent. nih.govacs.orgescholarship.orgfigshare.comcaltech.edu |

| Green Solvents | Replacement of toxic solvents with benign alternatives like GVL or water. rsc.orgresearchgate.net | Reduced environmental impact and improved safety. rsc.orgresearchgate.net |

| Continuous Flow Synthesis | Performing reactions in a continuous flow system. rsc.org | Increased efficiency, scalability, and safety. rsc.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials. | Reduced waste generation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.